MC2392
Description
MC2392 is a novel hybrid retinoid-histone deacetylase (HDAC) inhibitor designed for precision therapy in acute promyelocytic leukemia (APL). It combines structural elements of all-trans retinoic acid (ATRA), a retinoid that induces differentiation in APL cells, and the 2-aminoanilide tail of the HDAC inhibitor MS-275 (Entinostat) . This hybrid architecture aims to exploit the physical proximity of retinoid and HDAC-binding proteins within the PML-RARα oncogenic complex, a hallmark of APL pathogenesis . Unlike conventional HDAC inhibitors (HDACi), which broadly inhibit HDAC-containing complexes, this compound exhibits context-dependent activity: it selectively targets PML-RARα-expressing cells by binding to the RARα moiety and disrupting the HDAC-dependent repressive complex .
Key mechanistic findings include:
Properties
Molecular Formula |
C26H34N2O |
|---|---|
Molecular Weight |
390.56096 |
Appearance |
white solid powder |
Synonyms |
MC-2392; MC2392; MC 2392.; (2E,4E,6E,8E)-N-(2-aminophenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide |
Origin of Product |
United States |
Scientific Research Applications
Acute Promyelocytic Leukemia (APL)
MC2392 has shown promise as a therapeutic agent for APL. Research indicates that it induces rapid and massive cell death specifically in APL cells, while having minimal effects on solid tumors or leukemic cells without the PML-RARα expression. Key findings include:
- Induction of Cell Death : The compound triggers caspase-8-dependent cell death, accompanied by reactive oxygen species (ROS) production and RIP1 induction .
- Gene Expression Changes : RNA sequencing analyses reveal that this compound alters the expression of various apoptotic and stress-responsive genes differently from ATRA, suggesting a unique therapeutic profile .
Comparative Studies
In comparative studies with other HDAC inhibitors such as MS-275 and SAHA (Vorinostat), this compound demonstrated reduced or negligible HDACi activity at certain concentrations, indicating its specificity for APL treatment rather than general HDAC inhibition .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
- Study on APL Cell Lines :
- Mechanistic Insights :
Summary of Findings
The following table summarizes key findings from research on this compound:
| Aspect | Details |
|---|---|
| Compound Structure | Hybrid of ATRA and MS-275 |
| Target Cancer Type | Acute Promyelocytic Leukemia (APL) |
| Mechanism | Binds RARα; inhibits HDACs in repressive complex |
| Cell Death Induction | Caspase-8-dependent; ROS production |
| Gene Expression Changes | Alters stress-responsive and apoptotic genes uniquely |
| Comparative Efficacy | Less HDACi activity than MS-275; selective for APL |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of MC2392 and Related Compounds
Key Contrasts
Mechanistic Specificity: this compound’s activity is restricted to PML-RARα-expressing cells, unlike MS-275, which non-selectively inhibits HDACs across multiple complexes . This selectivity reduces off-target toxicity, a major drawback of pan-HDAC inhibitors . ATRA induces differentiation but requires pharmacologic doses, leading to side effects like differentiation syndrome and relapse . This compound bypasses these issues by directly triggering apoptosis rather than differentiation .
In contrast, MS-275 induces global hyperacetylation, disrupting normal chromatin function .
Structural Hybridization :
- Hydroxamate 72304, a structural analog of this compound, failed to induce apoptosis in APL cells, highlighting the critical role of this compound’s benzamide tail in conferring context-dependent efficacy .
Research Findings and Implications
- Preclinical Efficacy: In PML-RARα-positive NB4 cells, this compound induced ~80% cell death within 24 hours, compared to <20% in non-APL leukemias .
- Translational Potential: this compound validates the concept of “epi-polypharmacology”, where hybrid molecules exploit disease-specific protein complexes for targeted therapy .
Unresolved Questions
Preparation Methods
General Synthetic Procedure for MC2392
The synthesis of this compound follows a general procedure for preparing N-(2-, 3-, 4-aminophenyl)retinamides with specific modifications for this compound:
-
- All-trans retinoic acid (ATRA)
- 1,2-phenylenediamine (for this compound specifically)
- Triethylamine (base)
- Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (coupling agent)
- Dry N,N-Dimethylformamide (DMF) as solvent
-
- A mixture of ATRA (0.50 g, 1.66 mmol), triethylamine (0.93 mL, 0.67 g, 6.65 mmol), and BOP reagent (0.88 g, 1.99 mmol) is stirred in dry DMF (5 mL) at room temperature under a nitrogen atmosphere for 40 minutes.
- Subsequently, 1,2-phenylenediamine (0.19 g, 1.83 mmol) is added, and the reaction mixture is stirred at room temperature under nitrogen for 2 hours.
- The reaction is quenched by adding water (50 mL), resulting in a suspension.
-
- The suspension is filtered to collect the crude solid.
- The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and chloroform in a 1:15 ratio.
- The purified product is recrystallized from cyclohexane.
-
- Yield: 67%
- Melting Point: 150-152°C
-
- 1H-NMR (CDCl3) shows characteristic signals corresponding to the retinoic acid moiety and the aminophenyl group, confirming the structure of this compound.
This procedure is detailed in the supplementary materials of a study on hybrid retinoid-HDAC inhibitors, providing a robust and reproducible synthetic route for this compound.
Reaction Mechanism Insights
The key step in the preparation of this compound is the formation of an amide bond between the carboxyl group of all-trans retinoic acid and the amino group of 1,2-phenylenediamine. The use of BOP reagent activates the carboxyl group, forming an active ester intermediate that facilitates nucleophilic attack by the amine. Triethylamine acts as a base to neutralize the generated acid during the coupling reaction, maintaining the reaction environment conducive to amide bond formation.
The inert atmosphere (nitrogen) prevents oxidation or degradation of sensitive intermediates, especially given the polyene structure of retinoic acid.
Comparative Yields and Variations
The general procedure described above is also applied to synthesize other positional isomers such as MC2678 (N-(3-aminophenyl)retinamide) and MC2677 (N-(4-aminophenyl)retinamide) by substituting the diamine with 1,3- or 1,4-phenylenediamine respectively. Yields vary slightly:
| Compound | Diamine Used | Yield (%) | Melting Point (°C) | Recrystallization Solvent |
|---|---|---|---|---|
| This compound | 1,2-phenylenediamine | 67 | 150-152 | Cyclohexane |
| MC2678 | 1,3-phenylenediamine | 59 | 78-80 | n-Hexane |
| MC2677 | 1,4-phenylenediamine | Data not specified | Data not specified | Data not specified |
This table highlights the influence of the diamine isomer on the physical properties and yield of the final products.
Analytical and Characterization Techniques
The purity and identity of this compound are confirmed by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H-NMR spectra reveal signals corresponding to the retinoid backbone and aromatic protons of the aminophenyl group.
- Chemical shifts and multiplicities are consistent with the expected structure.
-
- Provides a physical property for quality control.
-
- Silica gel column chromatography using ethyl acetate/chloroform mixtures ensures removal of impurities.
-
- Cyclohexane recrystallization improves purity and crystallinity.
These methods ensure that this compound is obtained as a well-defined compound suitable for further biological evaluation.
Summary Table of this compound Preparation
| Step | Conditions/Details | Notes |
|---|---|---|
| Starting materials | ATRA (0.50 g, 1.66 mmol), 1,2-phenylenediamine (0.19 g, 1.83 mmol) | High purity reagents required |
| Coupling agent | BOP reagent (0.88 g, 1.99 mmol) | Activates carboxyl group |
| Base | Triethylamine (0.93 mL, 0.67 g, 6.65 mmol) | Neutralizes acid byproducts |
| Solvent | Dry DMF (5 mL) | Anhydrous to prevent side reactions |
| Atmosphere | Nitrogen (inert) | Protects sensitive intermediates |
| Reaction time | 40 min pre-amine addition, then 2 h after addition | Room temperature |
| Quenching | Water (50 mL) | Stops reaction |
| Isolation | Filtration of suspension | Collects crude product |
| Purification | Silica gel chromatography (ethyl acetate/chloroform 1:15) | Removes impurities |
| Recrystallization | Cyclohexane | Improves purity |
| Yield | 67% | Moderate yield |
| Melting point | 150-152°C | Confirms identity |
Research Findings and Implications
The described preparation method for this compound is well-established and reproducible, providing a compound with high purity and suitable physical properties for biological testing. The use of BOP reagent and triethylamine in dry DMF under nitrogen atmosphere is critical to achieve efficient coupling and avoid side reactions or degradation.
This compound, as a hybrid retinoid-HDAC inhibitor, has been studied for its selective cytotoxic effects on acute myeloid leukemia cells, highlighting the importance of its reliable synthesis for pharmaceutical research.
Q & A
Q. What is the molecular mechanism by which MC2392 induces apoptosis in acute myeloid leukemia (AML) cells?
this compound triggers caspase-8-dependent apoptosis via RIP1 induction and ROS production in PML-RARα-expressing AML cells. Methodologically, this involves RNA-seq to identify stress-responsive/apoptotic gene expression changes and chromatin immunoprecipitation sequencing (ChIP-seq) to map histone H3 acetylation at PML-RARα-binding sites . Dose-response assays and caspase inhibition experiments (e.g., using Z-VAD-FMK) are critical for validating the pathway.
Q. How does the structural configuration of this compound influence its HDAC inhibitory activity?
this compound’s hybrid structure combines a retinoid moiety (for RARα binding) and a 2-aminoanilide tail (for HDAC interaction). The double bond (C=C) and amino group (NH₂) enable selective targeting of HDAC complexes within PML-RARα oncogenic repressors. Structure-activity relationship (SAR) studies using analogs (e.g., MS-275) and molecular docking simulations are recommended to dissect functional groups critical for binding .
Q. What are the key considerations for designing a dose-response experiment with this compound?
- Concentration range : Use logarithmic dilutions (e.g., 0.1–10 µM) to capture EC₅₀ values.
- Controls : Include ATRA and MS-275 as comparators for retinoid/HDACi activity.
- Time course : Assess apoptosis (via Annexin V/PI staining) at 24–72 hours.
- Replicates : Triplicate runs with blinded analysis to reduce bias .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across leukemia subtypes?
Contradictions often arise from differential PML-RARα expression. Address this by:
- Stratifying cell lines : Use PML-RARα-positive (e.g., NB4) vs. negative (e.g., HL-60) models.
- Epigenetic profiling : Compare H3 acetylation patterns via ChIP-seq to confirm target engagement.
- Statistical rigor : Apply multivariate regression to control for variables like ROS levels or HDAC isoform expression .
Q. What experimental models are optimal for studying this compound’s context-selective cytotoxicity?
- In vitro : Co-culture systems with stromal cells to mimic bone marrow microenvironments.
- In vivo : Xenograft models using PML-RARα-transduced murine hematopoietic cells.
- Primary cells : Patient-derived AML blasts with/without PML-RARα mutations .
Q. Which epigenetic profiling techniques are most effective for analyzing this compound-induced histone modifications?
- ChIP-seq : Identifies locus-specific H3 acetylation changes at PML-RARα-binding sites.
- CUT&Tag : Higher resolution for low-input samples (e.g., rare AML stem cells).
- Mass spectrometry : Quantifies global histone acetylation levels post-treatment .
Q. How do ROS production and caspase activation interact in this compound-induced cell death?
- Knockdown studies : siRNA targeting RIP1 or NOX2 (ROS generator) to decouple pathways.
- Pharmacologic inhibition : Pre-treat cells with NAC (ROS scavenger) or caspase inhibitors.
- Single-cell RNA-seq : Resolve heterogeneity in apoptotic signaling across cell populations .
Q. What strategies enhance this compound’s specificity for oncogenic HDAC complexes?
- Proteomic pull-down assays : Identify HDAC isoforms co-precipitating with PML-RARα.
- Isozyme-selective inhibitors : Compare this compound’s effects to HDAC3-specific inhibitors (e.g., RGFP966).
- CRISPR screens : Knock out HDAC1/2/3 to determine isoform contributions .
Q. How can combination therapies involving this compound and other epigenetic inhibitors be optimized?
- Synergy assays : Use Chou-Talalay’s combination index (CI) to evaluate interactions with DNMT inhibitors (e.g., decitabine).
- Isobologram analysis : Determine additive/synergistic effects at varying dose ratios.
- Transcriptomic validation : RNA-seq to assess overlapping vs. unique gene networks .
Methodological Guidelines
- Data validation : Replicate findings across ≥2 independent models (e.g., cell lines and primary cells) .
- Ethical compliance : Ensure IRB approval for patient-derived samples and transparent reporting of negative results .
- Statistical tools : Use R/Bioconductor for ChIP-seq analysis and GraphPad Prism for dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
